2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a trifluoromethyl group (CF3), a benzamido group (C6H5CONH2), a phenyl group (C6H5), and a tetrazole group (C2H2N4). The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Scientific Research Applications
Antitumor Activity
One study focuses on the synthesis and chemistry of related compounds with broad-spectrum antitumor agents, suggesting a potential pathway for the development of new cancer treatments. For example, the interaction of related compounds shows curative activity against specific leukemia types, indicating its role in cancer research (Stevens et al., 1984).
Polymer Science
Research on chain-growth polycondensation for well-defined aramide demonstrates the synthesis of block copolymers containing aramide with low polydispersity. This highlights its application in creating novel materials with specific properties, beneficial for material science and engineering (Yokozawa et al., 2002).
Molecular Structure Analysis
The study of the reaction between potassium ethoxide and related compounds, leading to insights into crystal and molecular structures, provides a foundation for understanding the behavior of such compounds at the molecular level. This information is crucial for the development of new chemicals and materials (Viterbo et al., 1980).
Coordination Networks
Exploration of tetrazolate-based tectons and their effects on structures and nonlinear optical (NLO) properties in coordination networks opens avenues in the creation of materials with specific optical characteristics. This research is significant for the development of optical and electronic devices (Liao et al., 2013).
Antimicrobial Research
Synthesis and evaluation of compounds for antimicrobial activity present potential applications in fighting infections. Studies identifying compounds with significant activity against various bacterial and fungal strains contribute to the development of new antimicrobial agents (Talupur et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-(4-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide are currently unknown
Mode of Action
It is known that the compound contains a benzene ring substituted with one or more trifluoromethyl groups . This structure may influence its interaction with its targets and any resulting changes.
Biochemical Pathways
The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O2/c17-16(18,19)10-3-1-9(2-4-10)15(27)21-11-5-7-12(8-6-11)25-23-14(13(20)26)22-24-25/h1-8H,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISELSTWAEZXPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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